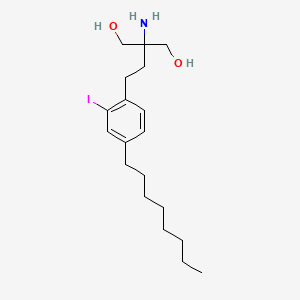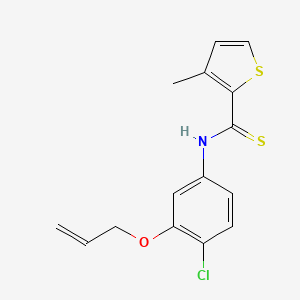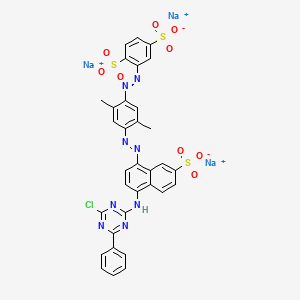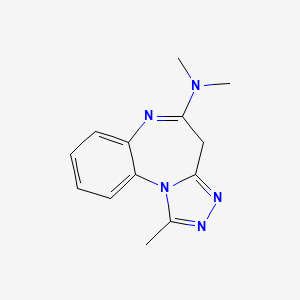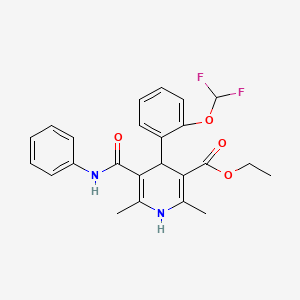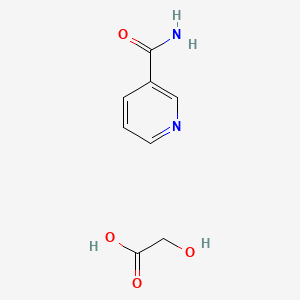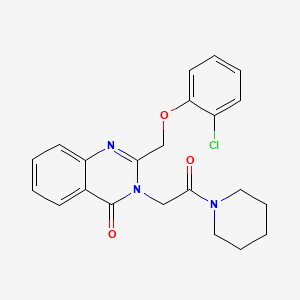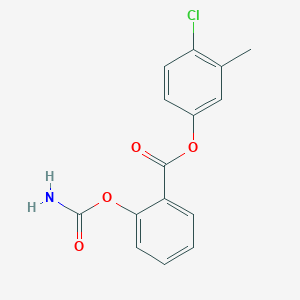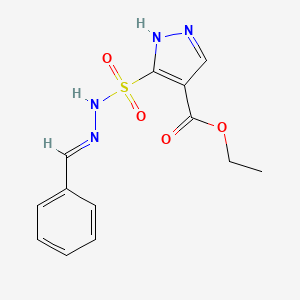
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group at the 4-position, a methyl group at the 1-position, and a phenyl group at the 5-position, making it a valuable scaffold for various chemical and pharmaceutical applications.
Méthodes De Préparation
The synthesis of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with carbonyl compounds. For instance, the reaction of methylhydrazine with acetylenic ketones in ethanol can yield the desired pyrazole derivative . Industrial production methods often employ multicomponent reactions and transition-metal catalysts to enhance yield and selectivity .
Analyse Des Réactions Chimiques
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents used in these reactions include molecular iodine, hydrazines, and acetylenic ketones . Major products formed from these reactions include substituted pyrazoles and pyrazolo[1,5-a]pyrimidines .
Applications De Recherche Scientifique
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling pathways . By binding to these targets, the compound can modulate biological processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- include:
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound features a propyl group instead of a phenyl group and exhibits different reactivity and applications.
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: This compound has a methyl group at the 3-position and a phenyl group at the 2-position, leading to variations in its chemical behavior.
The uniqueness of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
91857-82-8 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-amino-1-methyl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(7-5-3-2-4-6-7)8(12)9(13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Clé InChI |
WHJRNKNQPITWBI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(=O)O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)

